(1,1-Dimethylethoxy)cyclododecane
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Overview
Description
(1,1-Dimethylethoxy)cyclododecane is an organic compound with the molecular formula C₁₆H₃₂O It features a twelve-membered cyclododecane ring with an ether functional group attached to a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethoxy)cyclododecane typically involves the reaction of cyclododecanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes etherification to yield the desired product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethylethoxy)cyclododecane can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
(1,1-Dimethylethoxy)cyclododecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Dimethylethoxy)cyclododecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: A precursor in the synthesis of (1,1-Dimethylethoxy)cyclododecane.
Cyclododecanone: An oxidized form of cyclododecanol.
Cyclododecane: The parent hydrocarbon from which derivatives are synthesized.
Uniqueness
This compound is unique due to its ether functional group attached to a large cyclododecane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
77203-01-1 |
---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxycyclododecane |
InChI |
InChI=1S/C16H32O/c1-16(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3 |
InChI Key |
PXFNXDHMFIJJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCCCCCCCC1 |
Origin of Product |
United States |
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